Anaspaz is a term that could refer to a software suite designed for the analysis of multicellular spheroids in biological research, as well as to a category of antispasticity drugs used in medical treatments. The software, named AnaSP, is an open-source tool that aids researchers in the quantitative analysis of 3D cell cultures, which are crucial for understanding the effects of drugs and treatments on in vivo tumors and metastases1. On the other hand, antispasticity drugs are a diverse group of compounds that are used to treat spasticity, a condition characterized by abnormal muscle tightness due to prolonged muscle contraction, often associated with disorders such as multiple sclerosis, spinal cord injury, and cerebral palsy2.
AnaSP's applications are primarily found in biological laboratories where 3D cell cultures and tissues are grown in vitro. These spheroids serve as efficient models for validating the effects of drugs and treatments on human care applications. The software's ability to perform high-throughput experiments and compute morphological parameters makes it a valuable tool for routine experiments and research into the efficacy of new treatments for cancer and other diseases where 3D tumor models are relevant1.
Antispasticity drugs are used in various medical fields to manage symptoms associated with neurological conditions. They are particularly important in the treatment of spasticity resulting from conditions such as multiple sclerosis, spinal cord injuries, stroke, and cerebral palsy. By reducing muscle tightness and spasms, these drugs help improve mobility, reduce pain, and enhance the quality of life for affected individuals. The diverse mechanisms of action of these drugs allow for tailored treatments that can be adjusted based on the specific needs and responses of patients2.
Hyoscyamine, the active ingredient in Anaspaz, is classified as:
The synthesis of hyoscyamine can be achieved through both natural extraction and synthetic methods.
Hyoscyamine is predominantly extracted from various plants, particularly:
The extraction process typically involves:
Recent advancements have introduced synthetic pathways for hyoscyamine production, which include:
The specific parameters for synthesis vary but often involve controlling temperature, pH, and reaction times to optimize yield and purity .
Hyoscyamine has a complex molecular structure characterized by:
The stereochemistry of hyoscyamine is significant; it exists in an enantiomeric form, with the (S)-(-)-hyoscyamine being the biologically active form .
Hyoscyamine participates in several chemical reactions that are relevant to its function and metabolism:
These reactions are critical for understanding both its therapeutic effects and potential side effects .
Hyoscyamine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors (mAChRs). The mechanism can be summarized as follows:
This mechanism underlies its use in treating conditions like irritable bowel syndrome and other spastic disorders .
Hyoscyamine exhibits several notable physical and chemical properties:
These properties influence both its formulation as Anaspaz and its administration routes (oral or sublingual) .
Hyoscyamine, as Anaspaz, has various scientific and medical applications:
Hyoscyamine sulfate, the active compound in Anaspaz, is a tropane alkaloid with the chemical name benzeneacetic acid, α-(hydroxymethyl)-, 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, [3(S)-endo]-, sulfate (2:1), dihydrate. Its molecular formula is (C₁₇H₂₃NO₃)₂·H₂SO₄·2H₂O, yielding a molecular weight of 712.8 g/mol [6] [7]. The structure comprises two key components:
The biologically active form is the (S)-(-)-enantiomer, which exhibits 50-fold greater affinity for muscarinic receptors than the (R)-(+)-isomer [1] [6]. Hyoscyamine sulfate dihydrate appears as a white crystalline solid with high water solubility (1 g per 0.5 mL water), facilitating rapid absorption via mucosal membranes [6] [7].
Table 1: Molecular Properties of Hyoscyamine Sulfate
Property | Specification |
---|---|
IUPAC Name | [(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate; sulfuric acid; dihydrate |
Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·2H₂O |
Molecular Weight | 712.8 g/mol |
Stereochemistry | (S)-(-)-enantiomer |
Water Solubility | 1 g / 0.5 mL |
CAS Number | 6835-16-1 |
Hyoscyamine sulfate competitively inhibits acetylcholine at muscarinic receptors (M1–M5 subtypes) in the peripheral and central nervous systems. This antagonism disrupts parasympathetic nerve impulses, reducing smooth muscle contractions and glandular secretions [1] [4].
Muscarinic receptors are G-protein coupled receptors (GPCRs) with distinct tissue distributions:
Hyoscyamine exhibits non-subtype-selective binding, with equilibrium dissociation constants (Kd) in the nanomolar range for all five subtypes. Its tropic acid moiety forms hydrogen bonds with transmembrane domain 3 of the receptor, while the tropane ring interacts hydrophobically with transmembrane domain 6 [4].
Table 2: Muscarinic Receptor Subtype Specificity
Subtype | Primary Locations | Functional Effects of Blockade |
---|---|---|
M1 | CNS, Gastric parietal cells | Cognitive impairment; Reduced gastric acid |
M2 | Cardiac nodes, Atria | Tachycardia; Increased AV conduction |
M3 | Smooth muscle, Exocrine glands | Reduced motility; Dry mouth; Mydriasis |
M4 | CNS, Striatum | Altered dopamine release |
M5 | CNS substantia nigra | Reduced dopamine signaling |
In the gastrointestinal tract, hyoscyamine antagonizes M2 and M3 receptors on smooth muscle cells:
This dual action decreases propulsive motility (amplitude/frequency of peristalsis) and diminishes secretory activity (gastric acid, pancreatic enzymes). Hyoscyamine also relaxes sphincters (e.g., pylorus, Oddi) and reduces visceral afferent pain signaling, making it effective for biliary/renal colic [1] [10].
Hyoscyamine sulfate is rapidly absorbed across biological membranes due to its low molecular weight and tertiary amine structure (lipophilic at physiological pH). Key absorption characteristics:
Protein binding is minimal (<20%), and the volume of distribution is 1–2 L/kg, indicating extensive tissue penetration. The drug crosses the blood-brain barrier and placenta, with cerebrospinal fluid concentrations ~10% of plasma levels [1] [7].
Table 3: Absorption Profiles of Hyoscyamine Sulfate
Parameter | Sublingual | Oral |
---|---|---|
Bioavailability | ~100% | 50–60% |
Time to Peak (Tₘₐₓ) | 10–15 minutes | 60–90 minutes |
First-Pass Metabolism | Avoided | Significant (Hepatic CYP450) |
Major Advantages | Rapid onset; Bypasses gut | Convenient dosing |
Hyoscyamine undergoes minimal hepatic metabolism (<5% hydrolyzed to tropine and tropic acid). The majority (70–80%) is excreted unchanged in urine via glomerular filtration and tubular secretion [1] [7]. Its elimination half-life is 3.5 hours in adults with normal renal function [7].
Age significantly impacts pharmacokinetics:
Table 4: Impact of Renal Function and Aging on Pharmacokinetics
Parameter | Normal Renal Function | Renal Impairment (eGFR <30) | Elderly (>65 years) |
---|---|---|---|
Plasma Half-life | 3.5 hours | 8–12 hours | 5–7 hours |
Renal Clearance | 250–350 mL/min | <100 mL/min | 150–200 mL/min |
Fraction Excreted Unchanged | 70–80% | <40% | 50–60% |
Altered renal excretion in aging necessitates dose adjustments to prevent accumulation, particularly given hyoscyamine’s narrow therapeutic index [1] .
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1